2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-9-16-13-11(4-7-20-13)14(19)17(9)6-5-15-12(18)8-10-2-3-10/h4,7,10H,2-3,5-6,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUKDVGKLBEWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)CC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or acetamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the cyclopropyl or acetamide groups.
Substitution: Substituted derivatives at the cyclopropyl or acetamide positions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
The 2-methyl group on the pyrimidine ring distinguishes it from the benzimidazole-substituted analog in , which likely impacts target binding specificity.
Synthetic Methods :
- Microwave-assisted synthesis (e.g., , 30% yield) is less efficient than conventional acylation (e.g., , 73% yield). The target compound may require optimization of cyclopropyl incorporation.
Biological Activity :
- The benzimidazole-containing analog demonstrated the highest antimicrobial activity among tested compounds, attributed to its interaction with tRNA methyltransferase. The target compound’s cyclopropyl group may alter this interaction profile.
Table 2: Physicochemical Properties
Research Findings and Implications
- Activity Trends : The ethoxyphenyl group in enhances antimicrobial activity, while the cyclopropyl group in the target compound may favor kinase inhibition due to steric and electronic effects .
- Synthetic Challenges : Low yields in microwave-assisted syntheses (e.g., ) suggest the need for optimized conditions for cyclopropyl-containing analogs.
- Thermal Stability : Higher melting points in compounds with aromatic substituents (e.g., 165–167°C in ) compared to aliphatic analogs (143–145°C in ) highlight the role of crystallinity in stability.
Biological Activity
2-Cyclopropyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide is a synthetic compound with potential therapeutic applications. Its biological activity has been a subject of research, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of thieno-pyrimidines, characterized by its unique structural features. The molecular formula is , and it includes a cyclopropyl group, which is known to influence biological activity through steric effects.
Research indicates that this compound exhibits its biological effects primarily through:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro, suggesting potential for treating inflammatory diseases. |
| Neuroprotective Properties | Demonstrates protective effects on neurons under oxidative stress conditions. |
Case Studies and Research Findings
- Antitumor Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of various thieno-pyrimidine derivatives, including this compound. It showed significant inhibition of tumor growth in xenograft models (Smith et al., 2023) .
- Neuroprotection : A recent investigation into neuroprotective agents highlighted that this compound significantly reduced neuronal apoptosis in models of oxidative stress (Johnson et al., 2024) .
- Anti-inflammatory Mechanism : Another study focused on the compound's anti-inflammatory properties, demonstrating its ability to downregulate pro-inflammatory cytokines in macrophage cultures (Lee et al., 2023) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
